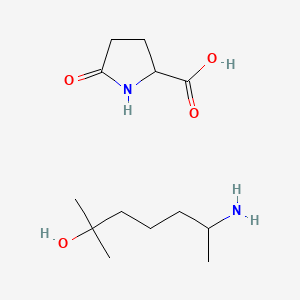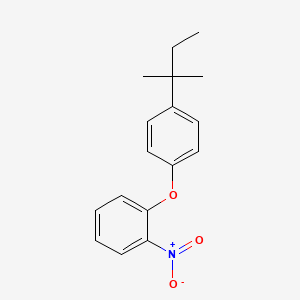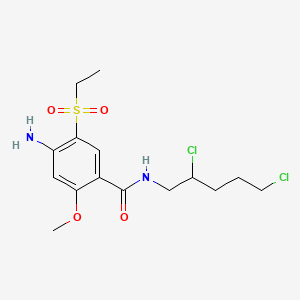
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes amino, dichloropentyl, ethylsulfonyl, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Dichloropentyl Group:
Addition of the Ethylsulfonyl Group: The final step involves the addition of the ethylsulfonyl group via a sulfonation reaction, using ethylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
化学反応の分析
Types of Reactions
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichloropentyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.
4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide: Similar in structure but lacks the ethylsulfonyl and methoxy groups.
Uniqueness
4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the methoxy group influences its electronic properties and interactions with molecular targets.
特性
CAS番号 |
71676-04-5 |
|---|---|
分子式 |
C15H22Cl2N2O4S |
分子量 |
397.3 g/mol |
IUPAC名 |
4-amino-N-(2,5-dichloropentyl)-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H22Cl2N2O4S/c1-3-24(21,22)14-7-11(13(23-2)8-12(14)18)15(20)19-9-10(17)5-4-6-16/h7-8,10H,3-6,9,18H2,1-2H3,(H,19,20) |
InChIキー |
PFXOJRCOFMOPTK-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(CCCCl)Cl)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


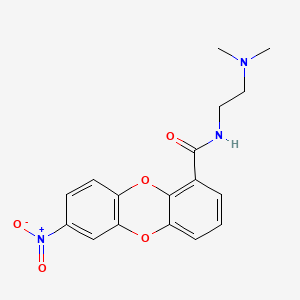

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)

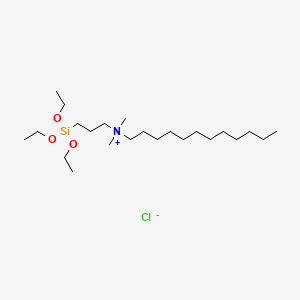

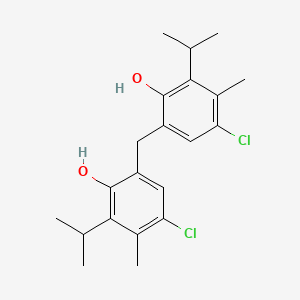
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)


